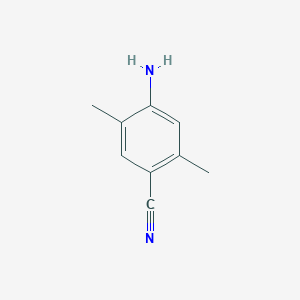

4-Amino-2,5-dimethylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVXDBACUPMBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Crystallographic Analysis

Advanced Structural Characterization using Single Crystal X-ray Diffraction

In the solid state, the amino group of aminobenzonitriles typically exhibits a pyramidal character. goettingen-research-online.de This means the nitrogen atom is slightly out of the plane defined by the benzene (B151609) ring. For closely related aminobenzonitriles, the angle between the plane of the amino group and the phenyl ring has been measured, indicating a deviation from planarity. goettingen-research-online.de The N-phenyl bond length in aminobenzonitriles is found to have an average length of 1.367 Å. goettingen-research-online.de

Table 1: Selected Crystallographic Data for 4-Amino-2,5-dimethylbenzonitrile (Note: Data retrieved from representative studies of aminobenzonitriles. Specific values for the title compound may vary.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| N-phenyl bond length | avg. 1.367 Å |

Hydrogen bonding is a critical factor in the crystal structure of this compound (referred to as HHD in some literature). goettingen-research-online.de The crystal packing is characterized by a layered structure where each hydrogen atom of the amino group is linked to the cyano nitrogen atom of two different neighboring molecules. goettingen-research-online.de This specific arrangement of hydrogen bonds results in the formation of a network composed of squares and octagons. goettingen-research-online.de This intricate supramolecular assembly dictates many of the material's bulk properties.

Polymorphism and Solid-State Phase Transitions

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in materials science. These different forms, or polymorphs, can have distinct physical properties.

This compound is known to exhibit polymorphism. The existence of different crystalline forms has been identified through structural studies. The interconversion between these forms is often driven by changes in temperature.

Temperature-dependent solid-solid phase transitions have been observed for this compound. goettingen-research-online.de This indicates that as the temperature changes, the compound can undergo a transformation from one crystalline form to another. While the existence of these transitions is established, detailed characterization of the low-temperature phase and the precise transition temperatures are areas of ongoing investigation. goettingen-research-online.de Such phase transitions can lead to significant changes in the physical and chemical properties of the material.

An In-depth Analysis of this compound: Molecular Structure and Intermolecular Interactions

The chemical compound this compound is a substituted aromatic nitrile that has garnered interest within various fields of chemical research. This article delves into a focused examination of its molecular and crystal structure, with a particular emphasis on the quantification of its intermolecular interactions through Hirshfeld surface analysis.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgnih.gov This method defines a surface for a molecule in a crystal, where the contribution of the molecule's own electron density is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts.

The dnorm surface is colored to highlight different types of interactions. Red regions indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. analis.com.my

Accompanying the 3D Hirshfeld surface are 2D fingerprint plots, which provide a quantitative summary of the intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Each type of interaction (e.g., H···H, C···H, N···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated. nih.govnih.gov

For 4-Amino-2,5-dimethylbenzonitrile, a hypothetical Hirshfeld surface analysis would likely reveal the following key interactions:

N-H···N Interactions: As suggested by the analysis of its isomer, the strongest interactions would be the hydrogen bonds between the amino group and the cyano group. These would appear as distinct sharp spikes in the fingerprint plot. nih.gov

C-H···π Interactions: Interactions between the C-H bonds of the methyl groups or the aromatic ring and the π-system of an adjacent benzene (B151609) ring are also possible. These would manifest as "wing-like" features on the fingerprint plot. nih.gov

Other van der Waals Interactions: Contacts involving carbon and nitrogen atoms (C···C, C···N) would also contribute to the crystal packing.

The quantification of these interactions provides a detailed understanding of the forces that govern the assembly of molecules in the crystalline state. The table below presents a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on the analysis of similar molecules.

| Intermolecular Contact | Hypothetical Percentage Contribution |

| H···H | ~40-50% |

| N···H/H···N | ~20-30% |

| C···H/H···C | ~15-25% |

| C···C | ~5-10% |

| C···N/N···C | ~1-5% |

Spectroscopic Characterization and Excited State Dynamics

Elucidation of Electronic and Vibrational States through Advanced Spectroscopy

To map the intricate journey from photoexcitation to relaxation, researchers employ time-resolved spectroscopic methods. These techniques can track the evolution of transient species and structural changes on timescales ranging from femtoseconds to nanoseconds.

Time-resolved absorption spectroscopy is a powerful tool for identifying and characterizing transient excited-state species. In analogous systems like DMABN, photoexcitation leads to the population of a locally excited (LE) state, which can then evolve into an intramolecular charge transfer (ICT) state. Each of these states has a unique absorption signature.

For instance, studies on DMABN reveal distinct excited-state absorption (ESA) bands. In nonpolar solvents, a strong ESA band is observed around 1.65 eV (750 nm), attributed to the LE state. nih.gov In polar solvents like acetonitrile, this band is initially present but decays on a picosecond timescale (roughly 4 ps), while new ESA bands corresponding to the ICT state appear at higher energies, such as a strong band around 3.80 eV (325 nm). nih.govacs.org The unambiguous assignment of these bands is achieved by correlating their appearance and decay kinetics with the evolution of the excited-state population, often supported by nonadiabatic molecular dynamics simulations. acs.orgresearchgate.net The much-debated ESA band near 1.7 eV (ca. 700 nm) has been conclusively attributed to the near-planar LE minimum on the S₁ state. nih.govacs.orgacs.orgresearchgate.net

Table 1: Transient Absorption (TA) Maxima of Excited States in DMABN This table, based on data from studies on 4-(N,N-dimethylamino)benzonitrile (DMABN), illustrates the characteristic excited-state absorption bands for the Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states in different solvent environments.

| Solvent | Excited State | Absorption Maximum (eV) | Absorption Maximum (nm) |

| n-Hexane (Nonpolar) | LE | ~1.65 | ~750 |

| Acetonitrile (Polar) | LE | ~1.75 | ~710 |

| Acetonitrile (Polar) | ICT | ~3.80 | ~325 |

Data compiled from transient absorption studies of DMABN. nih.govacs.org

To gain insight into the specific structural changes that occur during excited-state transformations, time-resolved vibrational spectroscopy is employed. Techniques like time-resolved infrared (TRIR) and time-resolved resonance Raman (TR³) spectroscopy can monitor changes in specific bond vibrational frequencies, providing direct evidence of structural evolution.

A key structural coordinate in aminobenzonitriles is the C≡N stretching mode, as its frequency is sensitive to the degree of charge transfer. In studies of the related compound 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN), which has a pre-twisted amino group, the ICT state's C≡N absorption band is observed promptly (within 2 ps) after excitation. nih.gov For DMABN in polar solvents, the evolution of the C≡N band reveals the kinetics of the ICT state formation. nih.gov

Time-resolved resonance Raman (TR³) spectroscopy on DMABN has shown that the spectrum of the LE state, observed in nonpolar solvents, indicates a planar structure with significant double bond character in the C(ring)−N(amino) bond. acs.org Conversely, the TR³ spectrum of the ICT state is dominated by phenyl ring vibrations, and the C≡N stretching mode is notably absent, providing further clues about the electronic redistribution in this state. acs.org

Table 2: Time-Resolved Infrared (TRIR) Frequencies of the C≡N Stretch in the ICT State This table presents the vibrational frequencies of the nitrile (C≡N) stretching mode for the Intramolecular Charge Transfer (ICT) state of model compounds DMABN and TMABN in various solvents. These frequencies are direct probes of the electronic structure of the charge-separated state.

| Compound | Solvent | C≡N Frequency (cm⁻¹) |

| DMABN | Butanol | ~2080-2100 |

| TMABN | Hexane | Not specified, but observed |

| TMABN | THF | Not specified, but observed |

| TMABN | Butanol | ~2080-2100 |

Data derived from TRIR studies on DMABN and TMABN. nih.gov

Photophysical Phenomena and Intramolecular Charge Transfer (ICT) Studies

The photophysics of 4-Amino-2,5-dimethylbenzonitrile is expected to be dominated by the process of intramolecular charge transfer, a phenomenon extensively investigated in its chemical relatives. This process involves the spatial separation of charge within the molecule following light absorption, leading to unique and often solvent-dependent fluorescent properties.

One of the most fascinating photophysical behaviors of this class of molecules is dual fluorescence. First observed in DMABN, this phenomenon is characterized by two distinct emission bands: a "normal" band at higher energy, similar to that of parent aromatic compounds, and an "anomalous" red-shifted band at lower energy. nih.govnih.gov The normal band is attributed to emission from the locally excited (LE) state, while the anomalous band originates from the highly polar, charge-separated ICT state. diva-portal.org

The appearance and intensity of the ICT fluorescence are strongly dependent on the solvent's polarity. In nonpolar solvents, typically only the LE emission is observed. As solvent polarity increases, the ICT band grows in intensity and shifts to lower energies, indicating significant stabilization of the polar ICT state by the solvent environment. acs.orgnih.gov Crucially, the parent compound, 4-aminobenzonitrile (B131773) (ABN), does not exhibit this dual fluorescence, suggesting that the electronic and steric properties of the substituents on the amino group and the benzene (B151609) ring are critical in enabling the formation of a stable ICT state. diva-portal.orgnih.gov

The currently accepted model for dual fluorescence in these systems is the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, upon excitation to an initial bright state (S₂), the molecule rapidly undergoes internal conversion to the lowest singlet excited state (S₁), which has a planar or near-planar geometry and is identified as the LE state. nih.govnih.gov From this LE state, the molecule can either fluoresce (giving the normal emission band) or undergo a structural change to form the TICT state. diva-portal.orgnih.gov

This structural change primarily involves the rotation (twisting) of the amino group to a conformation perpendicular to the plane of the benzene ring. nih.gov This twisting decouples the p-orbitals of the amino nitrogen from the aromatic π-system, which facilitates a more complete charge transfer from the donor amino group to the acceptor nitrile group. The LE and TICT states exist in an equilibrium on the S₁ potential energy surface. nih.gov In DMABN, the LE and TICT states have comparable energies in polar solvents, allowing for significant population of the TICT state and thus strong anomalous fluorescence. nih.gov In ABN, however, the TICT state is calculated to be at a much higher energy, preventing its population and explaining the absence of dual fluorescence. nih.gov

Solvent plays a paramount role in the excited-state relaxation pathways. The TICT state possesses a very large dipole moment due to the significant charge separation. Polar solvents preferentially stabilize this state, lowering its energy relative to the less polar LE state. acs.org This stabilization is the primary reason for the pronounced red shift of the ICT emission band with increasing solvent polarity. nih.gov

Beyond general polarity effects, specific solvent interactions like hydrogen bonding can also have a profound influence. In protic solvents such as alcohols, the nitrile group of the ICT state can act as a hydrogen bond acceptor. TRIR studies on DMABN and TMABN in butanol have directly observed the formation of hydrogen-bonded ICT states. nih.gov These studies revealed two distinct C≡N absorption bands in the ICT state, corresponding to non-hydrogen-bonded and hydrogen-bonded species. The kinetics of the formation of the hydrogen-bonded complex occur on timescales consistent with dipolar solvation relaxation. nih.gov This specific interaction provides an additional stabilization mechanism for the ICT state, further influencing the relaxation dynamics and the properties of the emitted light.

No Published Research Found on Specific NMR Applications for this compound

Despite a comprehensive search of scientific literature, no specific studies detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the conformational analysis or reaction monitoring of the chemical compound this compound have been identified.

While general principles of NMR spectroscopy are widely applied for conformational analysis and monitoring chemical reactions, published research focusing specifically on the application of these techniques to this compound is not available in the public domain.

Searches for "this compound NMR conformational analysis," "this compound NMR reaction monitoring," and broader queries including "synthesis," "characterization," and "reactions" did not yield any papers that specifically discuss the use of NMR to probe the solution-state conformation or to track the progress of reactions involving this compound.

General information regarding the physical and chemical properties of this compound and its isomers is available in various chemical databases. Additionally, numerous studies demonstrate the utility of NMR for the conformational analysis of other cyclic and acyclic molecules, as well as for real-time monitoring of a wide range of chemical transformations. However, the application of these established NMR methodologies to this compound has not been a specific subject of published research.

Therefore, the requested article focusing on the NMR spectroscopic applications for conformational analysis and reaction monitoring of this compound cannot be generated due to the absence of specific scientific literature on the topic.

Chemical Reactivity and Transformation Pathways

Functional Group Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule is characterized by the cyano (C≡N) group, a versatile functional group in organic synthesis. nih.gov Its reactivity is centered on the polarized carbon-nitrogen triple bond, which can undergo a variety of transformations. ebsco.com

The nitrile group is a valuable precursor that can be converted into several other functional groups through derivatization reactions. nih.govresearchgate.net The electron-rich nature of the triple bond and the electronegativity of the nitrogen atom make the nitrile carbon electrophilic and susceptible to nucleophilic attack. ebsco.com

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. chemistrysteps.comlibretexts.org For 4-Amino-2,5-dimethylbenzonitrile, this would produce 4-amino-2,5-dimethylbenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is effective for this transformation, converting the nitrile to an aminomethyl group (-CH₂NH₂). chemistrysteps.comlibretexts.org This reaction provides a method for introducing a new primary amine functionality. Milder reducing agents can lead to the formation of an imine. ebsco.com

Addition of Organometallic Reagents: Grignard reagents can react with the nitrile carbon. A subsequent hydrolysis workup cleaves the carbon-nitrogen multiple bond, yielding a ketone. libretexts.org This allows for the formation of a new carbon-carbon bond at the position of the nitrile.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form various nitrogen-containing heterocyclic compounds. researchgate.net

Table 1: Key Derivatization Reactions of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Reduction | LiAlH₄ then H₂O | Primary Amine |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone |

| Cycloaddition | Varies (e.g., azides) | Heterocycle (e.g., Tetrazole) |

Reactivity of the Amino Group

The primary aromatic amino group (-NH₂) is a strong activating group and a key site for nucleophilic reactions. cymitquimica.com Its reactivity is fundamental to building more complex structures from the this compound core.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with a wide range of electrophiles. A common and important transformation is amidation. Reaction with acyl chlorides or acid anhydrides readily converts the primary amine into a more stable secondary amide. This reaction is often used to protect the amino group during other synthetic steps, such as nitration of the aromatic ring. youtube.com

Other N-functionalization reactions include:

Alkylation: The amino group can be alkylated using alkyl halides, though over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts is possible.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures would convert the primary aromatic amine into a diazonium salt. This intermediate is highly versatile and can be substituted with various nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer-type reactions. youtube.com

Primary amines are well-known to participate in condensation reactions with carbonyl compounds. mdpi.com The amino group of this compound can react with aldehydes and ketones in a nucleophilic addition to form an unstable hemiaminal intermediate. mdpi.com This intermediate then typically eliminates a molecule of water to form a stable C=N double bond, known as an imine or Schiff base. mdpi.com This reversible reaction is a cornerstone of combinatorial chemistry and is used to link molecular fragments. The condensation of an aniline (B41778) derivative with a carboxylic acid or its derivative to form an amide is another example of this reactivity. google.com

Transformations of the Aromatic Ring System

The substitution pattern on the benzene (B151609) ring of this compound directs the course of further reactions, particularly electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings, involving the replacement of a hydrogen atom with an electrophile. scranton.edumasterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of the existing substituents.

The directing effects are as follows:

Amino Group (-NH₂ at C4): A strongly activating, ortho, para-director. youtube.com

Methyl Groups (-CH₃ at C2 and C5): Activating, ortho, para-directors. youtube.com

Nitrile Group (-CN at C1): A deactivating, meta-director. youtube.com

The powerful activating and directing effect of the amino group dominates the reactivity of the ring. It strongly directs incoming electrophiles to the positions ortho to it, which are C3 and C5. The methyl group at C2 also directs incoming electrophiles to its ortho (C3) and para (C5) positions. The nitrile group directs to the meta positions (C3 and C5). Since position C5 is already substituted with a methyl group, the primary site for electrophilic attack is the C3 position. The C6 position is also a potential site, being ortho to the C5-methyl group.

Common EAS reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using Br₂/FeBr₃ or Cl₂/AlCl₃. youtube.commasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com The strong oxidizing conditions can be problematic for the amino group, often necessitating its protection as an amide first.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.commasterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although the strong activation by the amino group can lead to side reactions and may require protection. youtube.commasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Bromination | Br⁺ | 3-Bromo-4-amino-2,5-dimethylbenzonitrile |

| Nitration (with protection) | NO₂⁺ | 4-Acetamido-2,5-dimethyl-3-nitrobenzonitrile |

| Sulfonation | SO₃ | 4-Amino-2,5-dimethyl-3-sulfobenzonitrile |

Side-Chain Modifications of Methyl Groups

No published research data is currently available on the specific side-chain modifications of the methyl groups of this compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the properties of medium-sized organic molecules like 4-Amino-2,5-dimethylbenzonitrile, offering a balance between computational cost and accuracy.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For molecules with rotatable bonds, like the amino group and methyl groups in this compound, this process helps to map out the conformational energy landscape, identifying various low-energy structures (conformers) and the energy barriers between them.

The process typically involves starting with an initial guess for the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311G(d,p) to achieve reliable geometries. researchgate.netmaterialsciencejournal.org The optimized geometry corresponds to a local or global minimum on the potential energy surface. For instance, the planarity of the amino group and its orientation relative to the benzene (B151609) ring are critical factors determining the molecule's electronic properties. The bond lengths and angles obtained from these calculations can be compared with experimental data where available, providing a measure of the accuracy of the theoretical model. materialsciencejournal.org For example, in a related compound, the C-N bond length of the amino group was calculated to be 1.362 Å. materialsciencejournal.org

The conformational landscape is explored by systematically rotating dihedral angles and performing geometry optimizations at each step. This allows for the identification of all stable conformers and the calculation of their relative energies. Understanding the conformational preferences is essential as different conformers can exhibit distinct spectroscopic and reactive properties.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | 1.3466 - 1.5339 Å |

| Bond Length | C-H | 1.0809 - 1.0945 Å |

| Bond Length | C-N (amino) | 1.362 Å |

| Bond Length | C≡N (nitrile) | 1.1591 Å |

| Data derived from DFT/B3LYP/6-311G(d,p) calculations on a related molecule. materialsciencejournal.org |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic transition properties. nih.gov

DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the benzene ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitrile group and the aromatic ring. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) character.

The HOMO-LUMO energy gap can be used to estimate the energy required for the first electronic excitation. A smaller gap generally implies that the molecule can be more easily excited. nih.gov The energies of these orbitals are also related to the ionization potential and electron affinity of the molecule. Theoretical studies on similar molecules have shown that the HOMO-LUMO gap can be influenced by the solvent environment, with polar solvents often leading to a smaller gap. materialsciencejournal.org

| Property | Value (eV) |

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap | 4.52 |

| Ionization Potential | 7.06 |

| Electron Affinity | 2.54 |

| Data derived from DFT/B3LYP/6-311G(d,p) calculations on a related molecule. materialsciencejournal.org |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After a geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational modes.

The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra. It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. nih.gov These calculations allow for a detailed assignment of specific spectral bands to the vibrations of particular functional groups, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the various C-H and C-C vibrations of the aromatic ring and methyl groups. nih.gov

Ab Initio and High-Level Quantum Mechanical Calculations

For a more accurate description of certain molecular properties, particularly those involving excited states and complex electronic phenomena, higher-level ab initio methods are employed.

While DFT is a workhorse for ground-state properties, methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and multireference methods (like CASSCF and CASPT2) provide more accurate energies and properties, especially for excited states. acs.org Time-Dependent DFT (TD-DFT) is a common approach for calculating excited state energies and is often used to predict UV-Vis absorption spectra. materialsciencejournal.orgrsc.org

For molecules like this compound, which are known to exhibit interesting photophysical behaviors such as dual fluorescence, accurate calculations of the ground and excited state potential energy surfaces are crucial. researchgate.net High-level calculations can elucidate the nature of different excited states, such as locally excited (LE) and intramolecular charge transfer (ICT) states, and their relative energies. researchgate.net The accuracy of these methods allows for a reliable interpretation of experimental spectroscopic data, including absorption and emission wavelengths. acs.orgresearchgate.net

To understand the dynamic processes that occur after a molecule absorbs light, such as internal conversion, intersystem crossing, and fluorescence, nonadiabatic molecular dynamics simulations can be performed. These simulations model the motion of the atoms on the excited-state potential energy surfaces and can capture the transitions between different electronic states.

For a molecule like this compound, such simulations could be used to investigate the mechanism of intramolecular charge transfer. acs.org For instance, they can track the twisting of the amino group relative to the benzene ring upon photoexcitation, a motion often implicated in the formation of the ICT state. researchgate.net These simulations provide a time-resolved picture of the photophysical events, linking the initial absorption of a photon to the subsequent emission or non-radiative decay pathways. acs.org

Modeling of Intermolecular Interactions and Crystal Packing

The crystal structure of 4-amino-3,5-dimethylbenzonitrile (B184031) is characterized by a notable hydrogen bonding network. goettingen-research-online.deresearchgate.net In this arrangement, each hydrogen atom of the amino group is involved in a hydrogen bond with the nitrogen atom of a cyano group from two distinct neighboring molecules. This extensive hydrogen bonding leads to the formation of a layered structure composed of squares and octagons. goettingen-research-online.deresearchgate.net

Furthermore, studies on various aminobenzonitriles have revealed the occurrence of temperature-dependent solid-solid phase transitions. goettingen-research-online.deresearchgate.net These phase transitions suggest that subtle changes in temperature can induce significant alterations in the crystal packing and intermolecular interactions. For 4-amino-3,5-dimethylbenzonitrile, these transitions highlight the dynamic nature of its crystalline structure. goettingen-research-online.deresearchgate.net

The substitution pattern on the benzene ring plays a crucial role in determining the final crystal structure. The presence and position of methyl groups, as in this compound, can introduce steric effects that influence the planarity of the molecule and its ability to form certain intermolecular contacts. While the amino and cyano groups are the primary drivers of the hydrogen-bonding network, the methyl groups can affect the proximity and orientation of adjacent molecules, potentially leading to a different packing motif compared to its 3,5-dimethyl isomer.

Computational modeling, such as Density Functional Theory (DFT) calculations, has been employed to study the structural and electronic properties of related benzonitrile (B105546) derivatives. analis.com.my These theoretical approaches can complement experimental data by providing insights into bond lengths, bond angles, and the distribution of electron density, which are all critical factors in understanding intermolecular interactions. For instance, in a study of 2-amino-4-chlorobenzonitrile, DFT calculations were used to analyze the molecular geometry and vibrational frequencies. analis.com.my Similar computational methods could be applied to this compound to predict its preferred conformation and how it might assemble in the solid state.

A summary of crystallographic data for the related compound, 4-amino-3,5-dimethylbenzonitrile, is presented below, which can serve as a valuable reference for understanding the potential crystal structure of this compound.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 4-amino-3,5-dimethylbenzonitrile (HHD) | Unavailable | Unavailable | Hydrogen bonding between amino H and cyano N atoms, forming layered structures. | goettingen-research-online.deresearchgate.net |

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | Occurs between the amino group (donor) and the cyano group (acceptor) of neighboring molecules. | Expected to be a dominant interaction, though the specific network may be altered by the 2,5-dimethyl substitution pattern. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Likely to contribute to the crystal packing, influencing the stacking of the benzene rings. |

| Van der Waals Forces | Weak intermolecular forces that contribute to the overall stability of the crystal lattice. | Present and influential in the close packing of molecules. |

Structure Reactivity and Structure Spectroscopic Property Relationships of Analogues

Systematic Modification of the 4-Amino-2,5-dimethylbenzonitrile Scaffold

Altering the substituents on the this compound framework provides a powerful method to probe and control its chemical and physical properties. Changes to the electronic and steric environment, as well as derivatization of the amino group, can lead to profound shifts in reactivity and photophysics.

The reactivity of benzonitrile (B105546) derivatives is highly sensitive to the nature of the substituents on the aromatic ring. Both electronic effects (inductive and resonance) and steric effects (bulkiness) dictate the molecule's behavior in chemical reactions.

Research into the electrochemical C-H amidation of benzene (B151609) derivatives illustrates the directing influence of substituents. nih.gov For instance, in reactions involving substituted benzenes, the position of amidation is carefully controlled by the existing groups. A bulky substituent like bromine can sterically hinder attack at adjacent positions, favoring substitution at more accessible sites. nih.gov Conversely, a strongly electron-withdrawing group, such as a trifluoromethyl group (-CF3), deactivates the aromatic ring towards electrophilic attack but can make adjacent positions more susceptible to certain types of nucleophilic attack due to its powerful inductive effect. nih.gov

In the context of this compound, the amino group (-NH2) is a strong activating group (electron-donating), while the nitrile group (-CN) is a deactivating group (electron-withdrawing). The two methyl groups (-CH3) are weakly activating. This combination influences the electron density at various positions on the ring, guiding the regioselectivity of reactions like electrophilic substitution.

Furthermore, the hydrogenation of the nitrile group is a key reaction of benzonitriles. Studies on the hydrogenation of benzonitrile over palladium catalysts show a consecutive reaction sequence, first producing benzylamine (B48309) and then, through hydrogenolysis, toluene. researchgate.net The efficiency and outcome of such reactions can be influenced by substituents on the ring that may affect the adsorption of the nitrile group onto the catalyst surface or alter the stability of intermediates. researchgate.net In a divergent synthesis, the presence or absence of substituents on a pyrrole (B145914) ring attached to a benzonitrile precursor was shown to completely alter the reaction pathway, leading to different heterocyclic products. nih.gov This highlights that even remote substituent changes can dictate reaction outcomes.

Table 1: Influence of Substituent Electronic Properties on the Reactivity of Benzonitrile Derivatives

| Substituent | Electronic Effect | Influence on Reactivity | Example Reaction |

|---|---|---|---|

| Amino (-NH₂) | Strong electron-donating | Activates the ring for electrophilic substitution, directs ortho- and para- | Aromatic Nitration |

| Methyl (-CH₃) | Weak electron-donating | Weakly activates the ring for electrophilic substitution | Friedel-Crafts Alkylation |

| Bromo (-Br) | Weak electron-withdrawing (Inductive), Weak electron-donating (Resonance) | Deactivates the ring, introduces steric hindrance | Electrochemical Amidation nih.gov |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Strongly deactivates the ring, directs meta- in electrophilic substitution | Electrochemical Amidation nih.gov |

This table provides a generalized overview of substituent effects.

Modification of the amino group in aminobenzonitriles is a key strategy for tuning their electronic and photophysical properties. Derivatization can alter the electron-donating strength of the nitrogen atom, introduce steric hindrance that affects molecular geometry, and add new functionalities that influence solubility or create specific binding sites. researchgate.netnih.gov

One of the most studied phenomena in related compounds like 4-(dimethylamino)benzonitrile (B74231) (DMABN) is Intramolecular Charge Transfer (ICT), which is highly dependent on the nature of the amino group. researchgate.net When the amino nitrogen of 4-aminobenzonitrile (B131773) is incorporated into heterocyclic rings of varying sizes (a form of derivatization), the rate of ICT is strongly affected. researchgate.net Smaller rings increase the rigidity and planarity of the system, which can inhibit the necessary geometric changes for efficient ICT to occur. researchgate.net

Derivatization is also a critical tool in analytical chemistry for enhancing detection sensitivity. nih.gov Reagents that target primary amino groups can be used to introduce a readily ionizable site into the molecule. researchgate.net For example, derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) introduces a dimethylamino group that can be easily protonated, leading to significantly stronger signals in positive-mode electrospray ionization mass spectrometry (ESI-MS). researchgate.netnih.gov The success of such derivatization can, however, be limited by steric hindrance around the amino group, as bulkier reagents may fail to react efficiently if the target site is crowded. mdpi.com

These findings imply that derivatizing the amino group of this compound, for instance by alkylation (forming secondary or tertiary amines) or acylation, would substantially alter its electronic structure. Such changes would directly impact its photophysical properties, including absorption and fluorescence wavelengths, quantum yields, and the potential for phenomena like ICT. nih.govmdpi.com

Comparative Studies with Related Aminobenzonitriles

To fully understand the properties of this compound, it is instructive to compare it with its structural relatives, primarily 4-aminobenzonitrile (ABN) and 4-(dimethylamino)benzonitrile (DMABN). These comparisons reveal how subtle changes in molecular geometry correlate with distinct spectroscopic signatures.

The photophysics of ABN and its N-alkylated derivatives (MABN, DMABN) are classic examples of how structure dictates function. The most striking difference is the phenomenon of dual fluorescence, which is observed in DMABN in polar solvents but is absent in ABN. nih.govmdpi.com This is attributed to the formation of two distinct emissive excited states: a Locally Excited (LE) state and a Twisted Intramolecular Charge Transfer (TICT) state.

Ground and Excited State Geometry: In the ground state, the amino group of ABN is slightly pyramidal, while in DMABN, the dimethylamino group is more planar. Upon excitation to the LE state, the amino group in both ABN and DMABN tends to flatten into a more planar conformation, and the bond between the nitrogen and the phenyl ring shortens. acs.org This indicates a partial transfer of charge from the nitrogen's lone pair to the ring's π* orbital even in the LE state. acs.org

The TICT State and Dual Fluorescence: The key to dual fluorescence in DMABN is the accessibility of the TICT state, where the dimethylamino group twists to a 90° angle relative to the plane of the benzonitrile ring. This geometry allows for full charge separation, creating a highly polar excited state that is stabilized by polar solvents. nih.gov In ABN, while a TICT state can be computed, it lies at a much higher energy than the LE state, and the barrier to return to the LE state is low. nih.gov Therefore, it is not significantly populated, and only emission from the LE state is observed. nih.gov The presence of the electron-donating methyl groups on the amino group in DMABN lowers the ionization potential and stabilizes the charge-separated TICT state, making it energetically accessible. nih.govmdpi.com

Spectroscopic Signatures: The energy gap between the lowest excited singlet state (S₁) and the second excited singlet state (S₂), which often has significant charge-transfer character, is crucial. In DMABN, these states are close in energy, facilitating the transition to the charge-transfer state. iupac.org In ABN, this energy gap is larger, making the process less favorable. iupac.org This is reflected in their absorption spectra, where the charge-transfer band is more distinct and red-shifted in DMABN compared to ABN, especially in more polar solvents. iupac.org Time-resolved resonance Raman spectroscopy confirms structural changes upon excitation, with downshifts in the frequencies of the ring's C-C stretching mode and the C≡N stretching mode, indicative of charge transfer to the ring and nitrile group. acs.org

For this compound, the methyl groups on the ring will also influence the electronic landscape, but the primary determinant of its fluorescence behavior compared to ABN and DMABN will be the nature of its amino group. It would be expected to behave more like ABN, lacking dual fluorescence, unless its amino group is derivatized (e.g., dimethylated).

Table 2: Comparison of Photophysical Properties of ABN and DMABN

| Property | 4-aminobenzonitrile (ABN) | 4-(dimethylamino)benzonitrile (DMABN) | Rationale |

|---|---|---|---|

| Dual Fluorescence | No nih.govmdpi.com | Yes (in polar solvents) mdpi.comnih.gov | The TICT state in DMABN is energetically accessible and stabilized by polar solvents; it is too high in energy in ABN. nih.gov |

| Emitting State(s) | LE state only | LE and TICT states | Proximity of S₁ (LE) and S₂ (CT) energy levels in DMABN facilitates population of the charge-transfer state. iupac.org |

| Amino Group Geometry (Ground State) | Slightly pyramidal | More planar | N-dimethylation favors a more planar sp²-like nitrogen. |

The reactivity of benzonitrile derivatives can be rationalized by considering the interplay of electronic and steric factors contributed by all substituents. The nitrile group itself is a versatile functional group, capable of undergoing reactions like hydrolysis, reduction, or participating in cycloadditions. The substituents on the ring determine the feasibility and outcome of these transformations.

In reactions like C-H amidation, the directing effects of substituents are paramount. nih.gov An electron-donating group like the amino group in ABN activates the ortho and para positions for electrophilic attack. In contrast, the electron-withdrawing nitrile group deactivates the entire ring but directs incoming electrophiles to the meta position. When both are present, the powerful activating effect of the amino group dominates. In this compound, the ortho positions to the amino group are blocked by methyl groups, leaving the position ortho to the nitrile group (and meta to the amino group) as a potential site for substitution, depending on the reaction type.

The presence of multiple methyl groups, as in this compound and 4-Amino-3,5-dimethylbenzonitrile (B184031), enhances the molecule's hydrophobic character and can introduce steric hindrance that influences how other molecules interact with it. cymitquimica.com For example, in the formation of host-guest complexes, a supramolecular macrocycle was shown to precisely recognize a series of benzonitrile derivatives. nih.gov The stability and geometry of these complexes are dictated by non-covalent interactions, which are sensitive to the electronic and steric profile of the specific benzonitrile guest. This demonstrates how even subtle differences across a series of derivatives can lead to distinct chemical recognition and, by extension, reactivity. nih.gov

Future Directions in Chemical Research on 4 Amino 2,5 Dimethylbenzonitrile

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research on 4-Amino-2,5-dimethylbenzonitrile is expected to prioritize the development of novel and sustainable synthetic methodologies that move beyond traditional approaches. These efforts will likely focus on improving atom economy, reducing waste, and utilizing greener reaction conditions.

Drawing inspiration from advances in the synthesis of related aminobenzonitriles and other heterocyclic compounds, several promising avenues emerge. acs.orgcardiff.ac.uk Green chemistry principles, such as the use of alternative solvents and catalysts, are anticipated to play a pivotal role. For instance, methodologies employing water as a solvent, sonification activation, or the use of reusable catalysts have shown success in the synthesis of compounds like 2-aminothiophenes and could be adapted for the production of this compound derivatives. nih.gov

Table 1: Potential Sustainable Synthesis Strategies for this compound Derivatives

| Strategy | Key Principles | Potential Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times. | Increased reaction rates, higher yields, improved purity. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, precise control over reaction parameters, easy scalability. |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Photoredox Catalysis | Use of visible light to initiate reactions. | Access to novel reaction pathways, use of a renewable energy source. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions by tracking the vibrational modes of functional groups. researchgate.netresearchgate.net For the synthesis of this compound, these methods could be employed to follow the consumption of starting materials and the appearance of the characteristic nitrile and amine stretches of the product in real-time.

Furthermore, the application of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy presents an exciting frontier. researchgate.net While traditionally a tool for post-reaction characterization, advancements in NMR technology, including hyperpolarization techniques, are making real-time monitoring of complex reaction mixtures more feasible. This could provide detailed structural information about transient intermediates that are critical to understanding the reaction pathway.

Table 2: Spectroscopic Techniques for Real-Time Monitoring of this compound Synthesis

| Spectroscopic Probe | Information Gained | Potential Application |

| In-situ FTIR Spectroscopy | Changes in functional groups (e.g., C≡N, N-H stretches). | Monitoring the conversion of reactants to products. |

| In-situ Raman Spectroscopy | Complementary vibrational information, often better in aqueous media. | Tracking reaction progress in green solvents like water. |

| Benchtop NMR Spectroscopy | Detailed structural information of reactants, intermediates, and products. | Elucidating reaction mechanisms and identifying transient species. researchgate.net |

| UV-Vis Spectroscopy | Changes in electronic transitions, useful for conjugated systems. | Monitoring reactions involving chromophoric starting materials or products. |

Computational Design of New Chemical Entities Leveraging the Benzonitrile (B105546) Scaffold's Properties

The unique electronic and structural features of the this compound scaffold make it an attractive starting point for the computational design of new chemical entities with tailored properties. Computer-aided drug design (CADD) and molecular modeling techniques are poised to accelerate the discovery of novel molecules for applications in pharmaceuticals, agrochemicals, and materials science. chemrevlett.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological or chemical activity. researchgate.netnih.gov By understanding these relationships, chemists can computationally screen virtual libraries of compounds to identify candidates with enhanced potency or desired characteristics before undertaking laborious and expensive synthesis.

Molecular docking simulations can predict the binding affinity and orientation of molecules derived from the this compound scaffold within the active site of a biological target, such as an enzyme or receptor. mdpi.com This is particularly relevant for the design of new therapeutic agents. Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of newly designed molecules, guiding the synthetic efforts towards the most promising candidates. mdpi.com

Table 3: Computational Approaches for Designing Novel this compound Derivatives

| Computational Method | Application | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Identification of key structural motifs for desired activity. researchgate.net |

| Molecular Docking | Simulate the interaction of a ligand with a target protein. | Prediction of binding modes and affinities for drug design. mdpi.com |

| Density Functional Theory (DFT) | Calculate electronic structure and properties. | Understanding of reactivity, spectral properties, and reaction mechanisms. mdpi.com |

| Virtual Screening | Computationally screen large libraries of compounds. | Rapid identification of potential lead compounds for further investigation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2,5-dimethylbenzonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehydes with aminotriazoles in ethanol under acidic conditions (e.g., glacial acetic acid) can yield benzonitrile derivatives . Optimization includes varying temperature (e.g., 80–100°C), solvent polarity (ethanol vs. DMF), and catalyst loadings. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity. Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures can isolate the compound .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact, as structural analogs are classified as skin irritants (Category 1A) . Use fume hoods to mitigate inhalation risks, and avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic reactions. Store in sealed containers away from ignition sources, and dispose of waste via authorized hazardous chemical handlers .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : The amino proton (~5 ppm, broad singlet in DMSO-d6) and aromatic protons (6.5–7.5 ppm) confirm substitution patterns. Methyl groups appear as singlets near 2.3 ppm .

- IR : Stretching vibrations for –C≡N (~2220 cm⁻¹) and –NH₂ (~3350 cm⁻¹) validate functional groups .

- MS : Molecular ion peaks (e.g., m/z 160 for C₉H₁₁N₂) and fragmentation patterns distinguish it from analogs like 4-Amino-2,5-difluorobenzonitrile (m/z 154) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The –C≡N group acts as a strong electron-withdrawing meta-director, while methyl groups enhance steric hindrance. Computational studies (DFT) can map charge distribution to predict sites for Suzuki-Miyaura couplings. For example, compare Hammett σ values of –CH₃ (σ = −0.17) vs. –F (σ = +0.06) to rationalize slower kinetics in brominated analogs . Experimental validation involves kinetic profiling with Pd(PPh₃)₄ catalysts and aryl boronic acids .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentrations). Standardize protocols:

- Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent cytotoxicity (<0.1% DMSO).

- Compare IC₅₀ values of this compound against analogs (e.g., 4-Amino-2-ethoxy-5-fluorobenzonitrile) to isolate substituent effects .

- Validate target engagement via SPR or ITC to confirm direct protein binding .

Q. How can computational modeling predict the environmental toxicity of this compound?

- Methodological Answer : Use QSAR models to estimate ecotoxicity parameters (e.g., LC₅₀ for aquatic organisms). Input molecular descriptors (logP, polar surface area) into tools like ECOSAR. For example, analogs with –F substituents show higher bioaccumulation potential (logP ~1.8) than –CH₃ derivatives (logP ~2.1) . Experimental validation via OECD 201/202 guidelines (algae/daphnia toxicity tests) quantifies acute/chronic effects .

Comparative and Mechanistic Questions

Q. What distinguishes the crystallization behavior of this compound from halogenated analogs?

- Methodological Answer : Methyl groups reduce molecular symmetry, leading to polymorphic diversity. Single-crystal XRD reveals packing motifs: π-π stacking (3.5 Å) dominates in methyl derivatives, while halogenated analogs (e.g., 4-Amino-3-chloro-5-methylbenzonitrile) exhibit Cl···N≡C dipole interactions . Differential scanning calorimetry (DSC) identifies melting point variations (e.g., ~180°C for methyl vs. ~190°C for chloro derivatives) .

Q. How does the –NH₂ group in this compound participate in hydrogen-bonding networks in supramolecular assemblies?

- Methodological Answer : In co-crystals with carboxylic acids (e.g., succinic acid), the –NH₂ group forms N–H···O bonds (2.8–3.0 Å), stabilizing layered structures. IR spectroscopy confirms redshifted N–H stretches (~3200 cm⁻¹) upon complexation. Compare with non-amino analogs (e.g., 4-Methoxybenzonitrile), which lack such interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.